2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide
Description
2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is a complex organic compound that features a unique structure combining an oxadiazole ring, a phenoxy group, and an acetamide moiety
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C23H25N3O3/c1-5-14-24-20(27)15-28-19-9-7-6-8-18(19)21-25-22(29-26-21)16-10-12-17(13-11-16)23(2,3)4/h5-13H,1,14-15H2,2-4H3,(H,24,27) |
InChI Key |
BHBUFLYTDHWSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenyl group but lacks the oxadiazole and acetamide moieties.
Other Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents may have comparable properties and applications.
Uniqueness
2-{2-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
